molecular formula C6H7IN2 B1268742 5-Iodo-6-methylpyridin-2-amine CAS No. 75073-11-9

5-Iodo-6-methylpyridin-2-amine

Cat. No.: B1268742
CAS No.: 75073-11-9
M. Wt: 234.04 g/mol
InChI Key: AFMNJDHAAFAELF-UHFFFAOYSA-N
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Description

5-Iodo-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aminocarbonylation Reactions

5-Iodo-6-methylpyridin-2-amine has been utilized in palladium-catalyzed aminocarbonylation reactions. These processes involve the introduction of amide functionalities into the pyridine ring, significantly altering the chemical and physical properties of the compound. For instance, the iodo derivative demonstrated complete conversion and high yields in the presence of various amines, including amino acid methyl esters (Takács et al., 2012).

Synthesis of N-substituted Nicotinamides

Another application is the synthesis of N-substituted nicotinamides and related compounds. This process involves palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as 2-iodopyridine, 3-iodopyridine, and iodopyrazine. N-substituted nicotinamides have potential biological importance and can be produced in synthetically acceptable yields (Takács et al., 2007).

Formation of Aminals via Pummerer Rearrangement

The reaction of certain aminopyridines, including derivatives of this compound, can lead to the formation of aminals through Pummerer rearrangement. This rearrangement involves the transformation of certain intermediates to aminals, a class of compounds with interesting chemical properties (Rakhit et al., 1979).

Reductive Amination Processes

Reductive amination is another key application. Here, derivatives like 5-ethyl-2-methylpyridine borane complex, related to this compound, are used for the reductive amination of ketones and aldehydes. This process is significant in the synthesis of a wide range of amines and is noted for its efficiency and economy of reagents (Burkhardt & Coleridge, 2008).

Suzuki Cross-Coupling Reaction

This compound serves as a precursor in the Suzuki cross-coupling reaction. This reaction is pivotal in synthesizing various pyridine derivatives with potential applications in chiral dopants for liquid crystals and in biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Safety and Hazards

5-Iodo-6-methylpyridin-2-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to hazard classifications . This indicates that it may be harmful if swallowed and may cause serious eye damage.

Properties

IUPAC Name

5-iodo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMNJDHAAFAELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359332
Record name 5-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75073-11-9
Record name 5-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-6-picoline (5.40 g), periodic acid (2.28 g), and iodine (5.00 g) is heated in a solution of acetic acid (30 mL), water (6 mL), and sulfuric acid (0.9 mL) at 80° C. for 3 h. The reaction is cooled to room temperature and poured into 100 mL 10% aqueous sodium bisulfite. The aqueous solution is extracted with diethyl ether (3×100 mL). The combined organics are washed with 10% NaOH, then dried over Na2SO4, filtered, and concentrated. Purification by chromatography (eluent EtOAc) affords a yellow liquid. The liquid is further dried on the vacuum pump where it crystallizes to afford 2-amino-5-iodo-6-picoline (4.48 g, 38%). Physical characteristics are as follows: 1H NMR (300 MHz, DMSO-d6) δ 7.60, 6.09, 6.05, 2.38.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-methyl-pyridin-2-ylamine (30 g, 278 mmol, 1 eq) in acetic acid (167 mL) was added periodic acid (12.7 g, 55.6 mmol, 0.2 eq) followed by addition of sulphuric acid (4.8 mL, 90.8 mmol, 0.34 eq), water (33 mL) and iodine (28.7 g, 111 mmol, 0.4 eq) at room temperature. Resulting reaction mixture was heated at 80° C. for 6 hours. After complete consumption of starting material, reaction mixture was cooled and poured into sodium thiosulfate solution (200 mL), reddish oil was settled down at the bottom. Reaction mixture was decanted from reddish oil, and filtrate was basified with 50% sodium hydroxide solution (100 mL), yellow colored solid was formed. Resulting solid was extracted with diethyl ether (2×200 mL) and dried over sodium sulfate. Organic layer was concentrated under reduced pressure to afford brown semi solid (60 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 15% EtOAc in hexane to get title compound as faint brown solid (50 g, 77%). 1H NMR (400 MHz, CDCl3) δ: 2.52 (s, 3H), 4.43 (bs, 2H), 6.09 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.44 Hz, 1H). LC-MS (m/z): 235.3 (M+H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Yield
77%

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